Erianin

Leukemia Apoptosis induction G2/M cell cycle arrest

Authenticated Erianin (≥98% HPLC) is the irreplaceable reference standard for oncology programs targeting tubulin polymerization (IC50 3,311 nM) via reversible colchicine-site binding confirmed by X-ray crystallography (PDB: 8WD0). Unlike generic bibenzyl analogs, Erianin uniquely engages MEK1/2, JAK2/STAT3, and pyruvate carboxylase, enabling KRAS-mutant pancreatic cancer studies (PANC-1 IC50 ≈61.61 nM) with wild-type BxPC-3 selectivity (>90% viability at 1 μM). Procure high-purity Erianin as your SAR benchmark, positive control, and semi-synthetic starting material for derivative programs yielding up to 1.7-fold potency improvement.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
CAS No. 95041-90-0
Cat. No. B049306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErianin
CAS95041-90-0
Synonyms2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)-ethyl)-phenol
2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)ethyl)phenol
3-hydro-4,3',4',5'-quamythloxy-stilbene
dihydrocombretastatin A-4(1c)
Eri cpd
Erianin
isoerianin
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O
InChIInChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
InChIKeyUXDFUVFNIAJEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erianin (CAS 95041-90-0): Key Procurement and Characterization Reference for a Multitarget Bibenzyl Antitumor Natural Product


Erianin (CAS 95041-90-0) is a low-molecular-weight bibenzyl natural product (C18H22O5, MW 318.37) isolated primarily from Dendrobium chrysotoxum Lindl [1]. The compound is characterized by its 3'-hydroxy-3,4,4',5-tetramethoxybibenzyl core structure and exhibits broad-spectrum antitumor activity mediated through multiple validated molecular targets including tubulin polymerization inhibition via reversible binding to the colchicine site, MEK1/2 interaction, and JAK2/STAT3 pathway modulation [1][2]. As an analytical reference standard and research tool compound, Erianin serves as a critical benchmark for structure-activity relationship (SAR) studies, natural product derivative development programs, and mechanism-of-action investigations in oncology research [2].

Why Erianin Cannot Be Interchanged with Generic Bibenzyl Analogs or Other Natural Tubulin Inhibitors


Erianin exhibits a distinctive pharmacological fingerprint that precludes functional substitution with structurally related bibenzyl analogs or alternative tubulin-binding natural products. Unlike combretastatin A-4 (CA4), which shares the colchicine-site binding mechanism but carries a different safety and bioavailability profile [1], Erianin demonstrates unique target engagement across MEK1/2, JAK2/STAT3, and pyruvate carboxylase that is not replicated in simple bibenzyl congeners [1][2]. Furthermore, structure-activity relationship studies reveal that even minor modifications—such as fluorine substitution at the hydroxyl position—produce measurable shifts in potency (e.g., IC50 reduction from 17.30 nM to 10.05 nM in liver cancer cells) [3], underscoring that the precise substitution pattern of Erianin is essential for its characteristic activity profile. Researchers requiring a specific combination of tubulin inhibition, KRAS-mutant selectivity, or MEK1/2 binding cannot substitute Erianin with generic bibenzyl compounds without compromising experimental outcomes.

Quantitative Differential Evidence for Erianin: Comparator-Based Activity and Selectivity Metrics for Procurement Decision Support


Superior Cytotoxic Potency in HL-60 Leukemia Cells: Erianin vs. Vincristine Head-to-Head Comparison

In a direct head-to-head comparison using the HL-60 human leukemia cell line, Erianin demonstrated superior cytotoxic potency relative to the clinical microtubule-targeting agent vincristine. The quantitative differentiation is substantial: Erianin achieved an IC50 of 38 nmol/L versus 101 nmol/L for vincristine under identical 24-hour exposure conditions [1]. This represents a 2.66-fold greater potency for Erianin in this leukemia model, a finding substantiated by confirmatory morphological evidence including nuclear DNA fragmentation laddering and G2/M phase cell cycle arrest [1].

Leukemia Apoptosis induction G2/M cell cycle arrest

Selective Cytotoxicity Against KRAS-Mutant Pancreatic Cancer Cells: Erianin Demonstrates Genotype-Dependent Activity

Erianin exhibits pronounced selective cytotoxicity against KRAS-mutant pancreatic cancer cells relative to KRAS wild-type cells. In PANC-1 and MIA PaCa-2 cells (both harboring KRAS mutations), Erianin produced IC50 values of approximately 61.61 nM and 54.37 nM, respectively. In stark contrast, BxPC-3 cells (KRAS wild-type) maintained >90% viability even at 1 μM Erianin concentration—a >16-fold higher exposure level [1]. This genotype-dependent activity profile is mechanistically linked to Erianin's direct interaction with MEK1/2 and subsequent suppression of MAPK signaling, a pathway critically activated in KRAS-mutant malignancies [1].

Pancreatic cancer KRAS mutation Targeted therapy

Tubulin Polymerization Inhibition: Potency Context Relative to Optimized Derivative Compounds

Erianin inhibits tubulin polymerization with an IC50 of 3,311.31 nM (pIC50 = 5.48) as documented in the ChEMBL database [1]. While this represents measurable tubulin inhibitory activity, it is notably less potent than optimized synthetic derivatives. For context, ZJU-6, a derivative engineered to enhance Erianin's anti-tubulin and anti-angiogenic properties, produces profound G2/M cell cycle arrest in MCF-7 cells at concentrations ≥2.5 μM, whereas Erianin achieves comparable arrest at the lower concentration threshold of ≥0.1 μM [2]. However, more recent derivative programs have yielded compounds that surpass Erianin's potency—compounds 35 and 36 (fluorine-substituted analogs) achieved IC50 values of 15.15 nM and 10.05 nM in liver cancer cells versus 17.30 nM for Erianin [3]. This potency hierarchy positions Erianin as the essential natural product benchmark against which all synthetic derivatives are measured.

Tubulin polymerization Colchicine site binding Microtubule destabilizer

Tumor Growth Inhibition in Vivo: Erianin Establishes Baseline for Derivative Optimization

In vivo comparative studies position Erianin as the benchmark compound against which improved derivatives are evaluated. In breast cancer xenograft models, the Erianin-CA4 hybrid derivative Ecust004 exhibited superior antitumor activity compared to both parent compounds Erianin and combretastatin A-4 (CA4) [1]. Specifically, Ecust004 decreased the growth and proliferation of MDA-MB-231 and MCF7 breast cancer cells at a lower dosage than Erianin, and demonstrated better inhibition of invasion and migration in both cell lines [1]. This quantitative in vivo differentiation—lower effective dose and superior antimetastatic activity—highlights the pharmacokinetic limitations of native Erianin (oral bioavailability of 8.7% in rats, short half-life of approximately 1.5 hours) [2] while simultaneously underscoring why Erianin remains the essential reference standard for evaluating whether structural modifications successfully address these limitations.

In vivo efficacy Xenograft model Breast cancer

Cancer-Selective Cytotoxicity: Differential Effects on Normal Human Liver Cells vs. Cancer Cells

Erianin demonstrates a favorable selectivity profile with minimal cytotoxicity toward normal human cells at concentrations that effectively kill cancer cells. Specifically, Erianin exhibits pronounced damage to 2LL-IDO cancer cells while maintaining approximately 85% viability in the human normal liver cell line L02 under comparable treatment conditions [1]. Additionally, in melanoma models, Erianin selectively suppressed the growth of melanoma cells while sparing normal human melanocytes [2]. This cancer-cell-selective activity profile differentiates Erianin from broadly cytotoxic chemotherapeutic agents and positions it as a valuable tool compound for studies investigating tumor-selective mechanisms of action.

Selectivity index Normal cell toxicity Therapeutic window

Pyruvate Carboxylase Inhibition: Erianin Serves as Reference Standard for Analog Optimization

Erianin inhibits pyruvate carboxylase (PC) enzymatic activity, a metabolic target implicated in hepatocellular carcinoma progression. In systematic SAR studies of 14 natural erianin analogs, Erianin itself demonstrated an IC50 of 17.30 nM in liver cancer cells [1]. This value serves as the critical reference point for evaluating synthetic derivatives: compound 35 achieved an IC50 of 15.15 nM, while compound 36 achieved the most potent activity at 10.05 nM—representing a 1.7-fold improvement over the Erianin baseline [1]. Additionally, the natural analog Pyruvate Carboxylase-IN-2 exhibits PC inhibition with IC50 values of 0.065 μM and 0.097 μM in cell-lysate and cell-based assays, respectively, further contextualizing Erianin's activity within the natural product class .

Pyruvate carboxylase Metabolic targeting Hepatocellular carcinoma

Defined Research and Procurement Scenarios Where Erianin Delivers Verifiable Scientific Value


Medicinal Chemistry SAR Programs Requiring a Validated Natural Product Reference Standard

For laboratories engaged in the design, synthesis, and biological evaluation of Erianin derivatives, authentic Erianin serves as the indispensable reference standard for establishing baseline activity. As demonstrated in systematic SAR studies of 14 natural analogs, Erianin's IC50 of 17.30 nM in hepatocellular carcinoma cells provides the quantitative benchmark against which derivative potency (e.g., Compound 36 at 10.05 nM) is measured [1]. Similarly, in tubulin-targeting programs, Erianin's 3,311 nM tubulin polymerization IC50 establishes the reference point for evaluating whether structural modifications successfully enhance anti-microtubule activity [2]. Procurement of high-purity Erianin (typically 95-99% by HPLC) enables rigorous cross-study comparisons and ensures derivative development efforts are anchored to a consistent, well-characterized natural product standard.

KRAS-Mutant Pancreatic Cancer Research Utilizing Genotype-Selective Tool Compounds

Investigators studying KRAS-driven pancreatic cancer can leverage Erianin's unique genotype-dependent cytotoxicity profile. Erianin demonstrates potent inhibition of KRAS-mutant PANC-1 (IC50 ≈ 61.61 nM) and MIA PaCa-2 (IC50 ≈ 54.37 nM) cells while exhibiting negligible effects on KRAS wild-type BxPC-3 cells (>90% viability at 1 μM) [3]. This selectivity, coupled with Erianin's documented direct interaction with MEK1/2 and suppression of MAPK signaling, provides a valuable tool for dissecting KRAS-mutant-specific vulnerabilities and evaluating combination strategies with MEK inhibitors. The compound also disrupts pancreatic cancer stem cell properties as evidenced by suppressed sphere-forming capacity and downregulation of CD133, CD44, SOX2, and OCT4 markers [3].

Tubulin Biology Studies Investigating Colchicine-Site Binders with Reversible Binding Kinetics

For researchers investigating microtubule dynamics and colchicine-site pharmacology, Erianin offers a well-characterized, reversibly-binding probe. X-ray crystallography of the T2R-TTL-Erianin complex (PDB ID: 8WD0) has definitively established that Erianin binds reversibly to the colchicine site of β-tubulin, a binding mode confirmed through competition binding assays [4]. This structural characterization, combined with functional evidence that Erianin maintains activity against paclitaxel-resistant cancer cells, distinguishes Erianin from irreversible tubulin binders and positions it as a mechanistically defined tool for investigating taxane resistance mechanisms [5]. The compound's activity in HL-60 leukemia cells (IC50 = 38 nM, 2.66-fold more potent than vincristine) further supports its utility in hematologic malignancy models [6].

Natural Product Procurement for Academic and Commercial Derivative Development Programs

Commercial and academic laboratories engaged in natural product-based drug discovery require authenticated Erianin for multiple critical applications: (1) as an analytical reference standard for quality control of botanical extracts and natural product libraries, (2) as a positive control in cytotoxicity screening panels where its nanomolar-range IC50 values across diverse cancer types provide a consistent benchmark [7], (3) as starting material for semi-synthetic derivative synthesis programs where fluorine substitution and other modifications have yielded analogs with up to 1.7-fold improved potency [1], and (4) as a probe for validating novel molecular targets including pyruvate carboxylase, MEK1/2, and the JAK2/STAT3 signaling axis [3][8]. The compound's well-documented in vivo tumor growth inhibition (50 and 100 mg/kg in Panc02 xenograft models without observable major organ toxicity) [3] supports its continued use in preclinical proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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